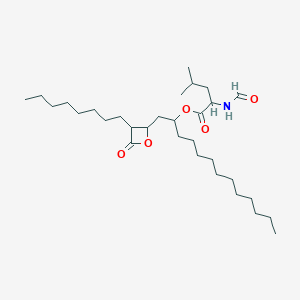
1-(3-Octyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Octyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate is a complex organic compound with a unique structure that combines an oxetane ring, a long alkyl chain, and a formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Octyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate typically involves multiple steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a [2+2] cycloaddition reaction between an alkene and a carbonyl compound under ultraviolet light or using a photoinitiator.
Attachment of the Octyl Chain: The octyl chain can be introduced via a nucleophilic substitution reaction, where an octyl halide reacts with the oxetane ring in the presence of a strong base.
Formation of the Tridecan-2-yl Group: This step involves the alkylation of a suitable precursor with a tridecyl halide under basic conditions.
Introduction of the Formamido Group: The formamido group can be introduced through the reaction of the intermediate compound with formamide in the presence of a dehydrating agent.
Final Coupling Reaction: The final step involves the esterification of the intermediate compound with 2-formamido-4-methylpentanoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Octyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the alkyl chains, where halides or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated products with various functional groups.
Scientific Research Applications
1-(3-Octyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate has several scientific research applications:
Materials Science: The compound can be used as a building block for the synthesis of novel polymers and materials with unique mechanical and thermal properties.
Pharmaceuticals: It may serve as an intermediate in the synthesis of bioactive molecules with potential therapeutic applications.
Organic Synthesis: The compound’s unique structure makes it a valuable reagent for the development of new synthetic methodologies and the study of reaction mechanisms.
Biological Studies: It can be used in the study of enzyme-substrate interactions and the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 1-(3-Octyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate depends on its specific application:
In Materials Science: The compound’s oxetane ring can undergo ring-opening polymerization, leading to the formation of cross-linked polymers with enhanced properties.
In Pharmaceuticals: The formamido group can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function.
In Organic Synthesis: The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
1-(3-Octyl-4-oxooxetan-2-yl)tridecan-2-yl 2-acetamido-4-methylpentanoate: Similar structure but with an acetamido group instead of a formamido group.
1-(3-Octyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-ethylpentanoate: Similar structure but with an ethyl group instead of a methyl group on the pentanoate moiety.
Uniqueness
1-(3-Octyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate is unique due to the combination of its oxetane ring, long alkyl chains, and formamido group
Properties
Molecular Formula |
C31H57NO5 |
|---|---|
Molecular Weight |
523.8 g/mol |
IUPAC Name |
1-(3-octyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate |
InChI |
InChI=1S/C31H57NO5/c1-5-7-9-11-13-14-15-16-18-20-26(36-31(35)28(32-24-33)22-25(3)4)23-29-27(30(34)37-29)21-19-17-12-10-8-6-2/h24-29H,5-23H2,1-4H3,(H,32,33) |
InChI Key |
QYVBRBCSILZWFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCCCC)OC(=O)C(CC(C)C)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















